molecular formula C9H8F3NO2 B1636497 2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide CAS No. 324560-66-9

2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide

Cat. No.: B1636497
CAS No.: 324560-66-9
M. Wt: 219.16 g/mol
InChI Key: FLMROIVGXPZQOV-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoroacetamide group attached to a hydroxymethyl phenyl group . The presence of the trifluoroacetamide group could potentially influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

“this compound” has a predicted melting point of 128.18°C and a predicted boiling point of approximately 331.2°C at 760 mmHg . The compound also has a predicted density of approximately 1.4 g/cm3 .

Scientific Research Applications

Photoreactions in Drug Stability and Reactivity

Research on flutamide, a drug with a trifluoromethylphenyl group similar to the target compound, highlights its photoreactions under different conditions, revealing the impact of light exposure on drug stability and the formation of potential toxic by-products. Such studies are crucial for understanding drug safety and efficacy under various storage and use conditions (Watanabe et al., 2015).

Organometallic Chemistry and Synthesis

Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and related compounds has explored their synthesis, structure, and dynamic stereochemistry, contributing to the development of new materials and chemical synthesis methods. Such studies expand our understanding of molecular interactions and the potential for creating novel compounds with specific properties (Negrebetsky et al., 2008).

Precursors for Organic Synthesis

Research on difluoro(trimethylsilyl)acetamides, which are structurally related to the target compound, has demonstrated their utility as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing the role of fluorinated compounds in facilitating the development of new synthetic routes for organic molecules (Bordeau et al., 2006).

Chemoselective Acetylation

The study of N-(2-Hydroxyphenyl)acetamide as an intermediate in the synthesis of antimalarial drugs through chemoselective acetylation provides insights into the application of trifluoroacetamide derivatives in medicinal chemistry, emphasizing the importance of selective chemical reactions in drug development (Magadum & Yadav, 2018).

Analytical Chemistry Applications

AMACE1, a compound related to the target, showcases the application of trifluoroacetamide derivatives in analytical chemistry as electrophore reagents for the detection of oxidative sugar damage to DNA, highlighting the utility of these compounds in bioanalytical methodologies (Lu & Giese, 2000).

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-4,14H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMROIVGXPZQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220424
Record name 2,2,2-Trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324560-66-9
Record name 2,2,2-Trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324560-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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